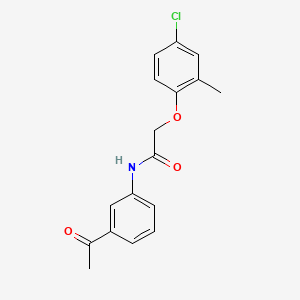
N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound with a unique chemical structure that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C16H16ClNO3
- Molecular Weight : Approximately 317.77 g/mol
- Functional Groups : Acetyl group, chloro-substituted methylphenoxy moiety, and an acetamide group.
This structural composition suggests potential interactions with various biological targets, although specific mechanisms of action remain largely unexplored.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, lead compounds in related studies have demonstrated high in vitro potency against cancer cell lines, including melanoma and chronic myeloid leukemia (CML) .
Case Study Example :
- Lead Compound : A derivative with an IC50 of 900 nM was identified in a series of synthesized analogues, showcasing promising activity against various cancer models .
Anti-inflammatory Potential
Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, derivatives tested against COX enzymes showed inhibition of prostaglandin E2 production, indicating potential therapeutic applications in inflammatory diseases .
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound A | 700 | Inhibitor of 17β-HSD Type 3 |
| Compound B | 900 | Anticancer activity against CML |
| This compound | TBD | Potential anti-inflammatory effects |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced anticancer activity in related compounds .
Key Findings:
- Compounds with chloro substitutions exhibited higher potency against cancer cell lines.
- The presence of acetyl and acetamide groups may influence the compound's binding affinity to biological targets.
Future Directions for Research
Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy in animal models.
- Exploration of combinatorial therapies utilizing this compound alongside established anticancer agents.
科学的研究の応用
Anticancer Activity
Research indicates that N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its analogues exhibit significant anticancer properties. Compounds with similar structures have shown high in vitro potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML).
Case Study Example :
- Lead Compound : A derivative demonstrated an IC50 of 900 nM against CML cell lines, indicating promising anticancer activity. This suggests that modifications to the structure can enhance efficacy against specific cancer types.
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound A | 700 | Inhibitor of 17β-HSD Type 3 |
| Compound B | 900 | Anticancer activity against CML |
| This compound | TBD | Potential anti-inflammatory effects |
Anti-inflammatory Potential
Preliminary studies suggest that similar compounds may possess anti-inflammatory properties. For example, derivatives tested against cyclooxygenase (COX) enzymes showed inhibition of prostaglandin E2 production, indicating potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced anticancer activity in related compounds.
Key Findings :
- Compounds with chloro substitutions exhibited higher potency against cancer cell lines.
- The presence of acetyl and acetamide groups may influence the compound's binding affinity to biological targets.
Future Directions for Research
Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:
- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME).
- In Vivo Studies : Evaluating therapeutic efficacy in animal models.
- Combinatorial Therapies : Exploring the use of this compound alongside established anticancer agents to enhance therapeutic outcomes.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-8-14(18)6-7-16(11)22-10-17(21)19-15-5-3-4-13(9-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYHHKEYVIRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













